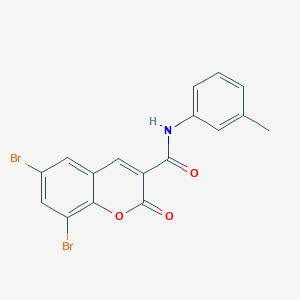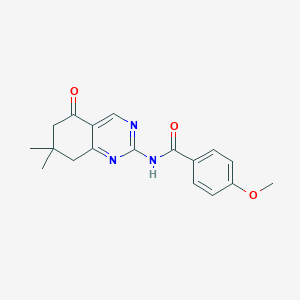![molecular formula C22H21ClN2O4S B15097349 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B15097349.png)
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the naphthalen-1-ylmethyl group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the 4-chloro-2,5-dimethoxybenzenesulfonyl group: This can be done via sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This could involve the transformation of the imidazole ring or the aromatic substituents.
Reduction: Reduction reactions might target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the naphthalen-1-yl group.
1-(2,5-dimethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole: Similar structure but with different aromatic substituents.
Uniqueness
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is unique due to the combination of its specific substituents, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C22H21ClN2O4S |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C22H21ClN2O4S/c1-28-19-14-21(20(29-2)13-18(19)23)30(26,27)25-11-10-24-22(25)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,13-14H,10-12H2,1-2H3 |
Clave InChI |
MFJUMBOANOVOGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B15097273.png)
![7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B15097275.png)

![N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15097296.png)
![4-phenyl-2-[(phenylmethyl)thio]Thiazole](/img/structure/B15097303.png)
![1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclopentane]](/img/structure/B15097312.png)
![1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine](/img/structure/B15097322.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15097328.png)
![N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B15097334.png)
![2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097339.png)


![2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15097364.png)

